molecular formula C18H16ClNO3 B5835869 ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate

ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate

Cat. No. B5835869
M. Wt: 329.8 g/mol
InChI Key: KXPRVRLAHDLCRV-VAWYXSNFSA-N
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Description

Ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate, also known as ethyl 2-(4-chlorophenyl)-2-oxoethylamino)benzoate, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the family of benzamides, which are known to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It may also act as a calcium channel blocker and modulate the release of neurotransmitters involved in pain signaling. Its anticancer activity may be attributed to its ability to induce DNA damage and inhibit the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
Ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate has been shown to exhibit various biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in animal models of inflammation. It can also decrease the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. In addition, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate in lab experiments include its potent anti-inflammatory, analgesic, and anticancer properties. However, its limitations include its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate. One direction is to investigate its potential as a therapeutic agent for various inflammatory and pain-related diseases. Another direction is to explore its mechanism of action and identify potential molecular targets for drug development. In addition, further studies are needed to evaluate its safety and efficacy in vivo and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate involves the reaction of 4-chlorocinnamic acid with ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate 2-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoateaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

Ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate has been investigated for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory and analgesic activities in animal models of inflammation and pain. In addition, this compound has also been studied for its anticancer properties, as it can induce apoptosis and inhibit the proliferation of cancer cells in vitro.

properties

IUPAC Name

ethyl 2-[[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-2-23-18(22)15-5-3-4-6-16(15)20-12-11-17(21)13-7-9-14(19)10-8-13/h3-12,20H,2H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPRVRLAHDLCRV-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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